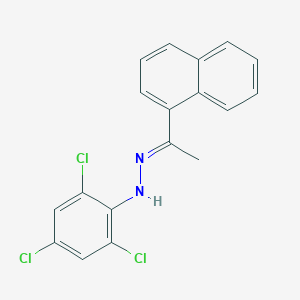
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthyl)ethanone is also known as 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone . It has a molecular weight of 170.2072 .
Molecular Structure Analysis
The molecular structure of 1-(1-Naphthyl)ethanone consists of a naphthalene ring attached to an ethanone functional group . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-(1-Naphthyl)ethanone has a molecular weight of 170.2072 . More detailed physical and chemical properties would require specific experimental data.科学研究应用
NEPH has been used in a variety of scientific research applications, including its use as a fluorescent probe for the detection of various compounds in solution. It has also been used as a fluorescent indicator for the detection of metal ions, and as a reagent for the synthesis of other compounds. Additionally, NEPH has been used to study the inhibition of enzymes, such as cytochrome P450, and to investigate the mechanism of action of certain drugs.
作用机制
NEPH is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. This inhibition is believed to be a reversible process, and the extent of the inhibition depends on the concentration of NEPH in the solution. Additionally, NEPH has been found to interact with other molecules, such as DNA, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
NEPH has been found to possess a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, its potential as a fluorescent probe, and its usefulness in the synthesis of other compounds. Additionally, NEPH has been found to interact with DNA, and may be involved in the regulation of gene expression.
实验室实验的优点和局限性
The use of NEPH in laboratory experiments offers several advantages, including its low cost and its ease of synthesis. Additionally, NEPH can be used as a fluorescent probe for the detection of various compounds in solution, and can be used to study the inhibition of enzymes. However, there are some limitations to the use of NEPH in laboratory experiments, such as its instability in aqueous solutions and its potential to interfere with the activity of other molecules.
未来方向
Given the potential of NEPH in scientific research, there are several potential future directions that can be explored. These include the further study of its mechanism of action and potential applications in drug development, the exploration of its potential as a fluorescent probe for the detection of various compounds in solution, and the investigation of its potential as a reagent for the synthesis of other compounds. Additionally, further research into its interaction with DNA may lead to a better understanding of its potential role in the regulation of gene expression.
合成方法
NEPH is synthesized through a multi-step reaction involving the condensation of 1-naphthaldehyde and 2,4,6-trichlorophenylhydrazine. The reaction begins with the formation of an intermediate compound, which is then allowed to react with an acid catalyst to form the final product. The reaction is carried out in a solvent, such as acetonitrile or dimethylformamide, and the reaction can be further optimized by varying the temperature, reaction time, and amount of catalyst used.
属性
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-naphthalen-1-ylethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)22-23-18-16(20)9-13(19)10-17(18)21/h2-10,23H,1H3/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGAERYUHUVMG-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


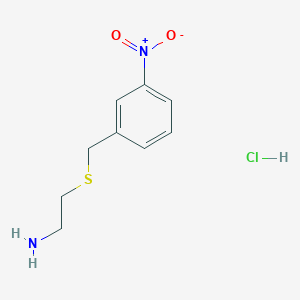
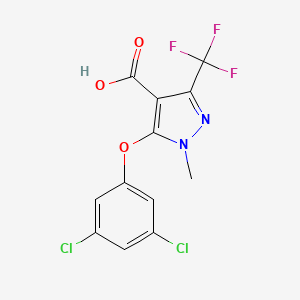
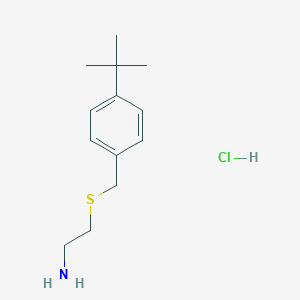
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
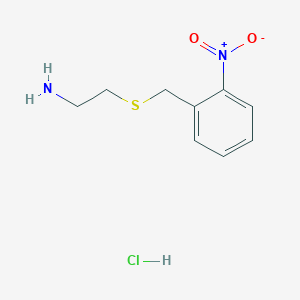
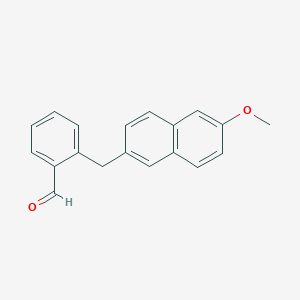
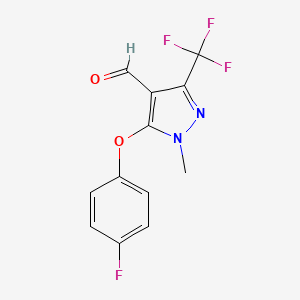
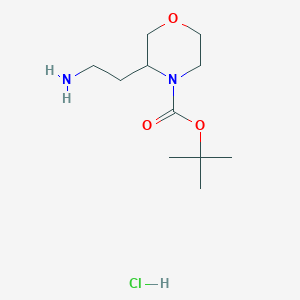

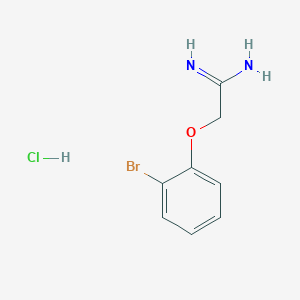
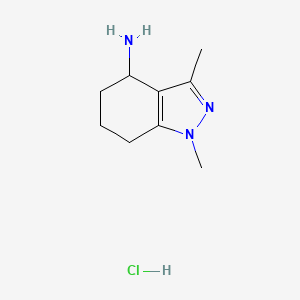

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)